2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carbonitrile
Description
Properties
IUPAC Name |
2-methyl-4,5,6,7-tetrahydroindazole-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-12-9(6-10)7-4-2-3-5-8(7)11-12/h2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJVKJYBFEKLTLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CCCCC2=N1)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approaches
The synthesis of indazole derivatives often involves the formation of the indazole ring through cyclization reactions. Common starting materials include nitrobenzaldehydes, benzamidines, and hydrazones. However, specific methods for 2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carbonitrile require careful consideration of the nitrile group introduction and the tetrahydroindazole ring formation.
Specific Synthesis Route
A potential synthesis route could involve the following steps:
- Starting Material Preparation : Begin with a suitable precursor such as a nitrobenzaldehyde or a benzamidine derivative.
- Reductive Cyclization : Use an organophosphorus reagent or a similar catalyst to facilitate the reductive cyclization, forming the indazole core.
- Nitrile Group Introduction : Introduce the nitrile group through a cyanation reaction, possibly using a cyanide source like sodium cyanide or zinc cyanide in the presence of a catalyst.
- Methylation and Reduction : Perform methylation at the appropriate position followed by reduction to achieve the tetrahydro form.
Alternative Methods
- Catalytic C-H Activation : Utilize transition metal catalysts like rhodium or copper to activate C-H bonds, facilitating the introduction of the nitrile group or other functional groups.
- Microwave-Assisted Synthesis : Apply microwave irradiation to enhance reaction rates and yields, particularly useful for cyclization steps.
Analysis of Preparation Methods
| Method | Advantages | Limitations |
|---|---|---|
| Reductive Cyclization | High yield, good functional group tolerance | Requires specific catalysts, potential toxicity |
| Catalytic C-H Activation | Versatile, allows for diverse functionalization | Often requires expensive catalysts, complex reaction conditions |
| Microwave-Assisted Synthesis | Rapid reaction times, energy efficiency | Limited scalability, requires specialized equipment |
Chemical Reactions Analysis
Types of Reactions
2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted indazole derivatives, each with potential biological activities .
Scientific Research Applications
Scientific Research Applications
2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carbonitrile has diverse applications across several fields:
- Medicinal Chemistry and Pharmaceuticals The compound is used in medicinal chemistry and pharmaceuticals because of its unique structural properties. Studies focus on understanding how it modulates enzyme activity and affects cellular pathways associated with diseases to assess its potential as a therapeutic agent.
- Biological Activities Research indicates that compounds similar to 2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carbonitrile exhibit significant biological activities, such as antioxidant and anticancer properties. Tetrahydroindazoles derivatives have demonstrated moderate activity against free radicals.
- Interaction Studies Interaction studies involving 2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carbonitrile evaluate how the compound interacts with enzymes or receptors involved in disease pathways, often utilizing techniques such as molecular docking and in vitro assays.
Related Research
Other research on indazole derivatives demonstrates their potential biological activities:
- Tetrazolo[1,5-c]quinazoline-5-thione derivatives have been screened for antibacterial and antifungal activities .
- 4,5-dihydro-1,5-diaryl-1H-pyrazole-3-substituted-heteroazoles were designed and synthesized and screened for anti-inflammatory activity .
- Compounds bearing a tetrazole and triazine ring structures conjugated with a SO2NH function were synthesized and tested for their antiamoebic activity .
Mechanism of Action
The mechanism of action of 2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carbonitrile involves its interaction with various molecular targets and pathways. For instance, it may inhibit enzymes like cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects . Additionally, its interaction with cellular receptors and proteins can result in antimicrobial and anticancer activities.
Comparison with Similar Compounds
Indole Derivatives
Indole-based analogs, such as 5-cyanoindole (CAS: 487-89-8) and 6-cyanoindole, share a bicyclic aromatic system but differ in the heteroatom arrangement (one nitrogen in indole vs. two in indazole). Key differences include:
- Electronic Effects : The indazole’s additional nitrogen increases electron deficiency, enhancing reactivity toward electrophilic substitution compared to indoles.
- This impacts crystal packing and solubility .
| Property | 2-Methyl-tetrahydroindazole-3-carbonitrile | 5-Cyanoindole |
|---|---|---|
| Molecular Formula | C₉H₁₁N₃ | C₉H₆N₂ |
| Molecular Weight | 164.21 g/mol | 142.16 g/mol |
| Core Structure | Partially saturated indazole | Aromatic indole |
| Functional Group | Cyano (-CN) | Cyano (-CN) |
| Hydrogen Bonding Sites | 2 (N–H and C≡N) | 1 (C≡N) |
Imidazole and Nitroimidazole Derivatives
Nitroimidazoles like metronidazole analogs (e.g., dimetridazole, ronidazole) share a five-membered aromatic ring but lack the fused cyclohexene system. Key distinctions:
- Biological Activity: Nitroimidazoles exhibit antimicrobial activity via nitro group reduction, whereas the tetrahydroindazole’s cyano group may interact differently with biological targets (e.g., enzyme inhibition) .
Pyridazine and Thienothiophene Derivatives
Compounds like 6-(5-(5-cyano-6-imino-1,6-dihydropyridazine-3-carbonyl)-thieno[2,3-b]thiophene) () feature multiple heterocycles and cyano groups. These systems are more rigid and planar compared to the partially saturated indazole core, leading to differences in:
- Solubility: The tetrahydroindazole’s saturated ring improves solubility in non-polar solvents.
- Crystal Packing: Bulky substituents in pyridazine-thienothiophene hybrids hinder close packing, unlike the compact indazole derivative .
Functional Group Comparisons
Cyano vs. Aldehyde Substituents
The carbaldehyde derivative (C₉H₁₂N₂O) highlights the impact of substituents:
- Reactivity: Aldehydes undergo nucleophilic addition, whereas cyano groups participate in cycloaddition or hydrolysis.
- Stability: The cyano group’s strong electron-withdrawing nature stabilizes the indazole core against degradation .
Hydrogen Bonding and Crystal Engineering
The cyano group acts as a weak hydrogen-bond acceptor, forming interactions with N–H donors. In contrast, indole’s lone nitrogen cannot participate in such interactions, reducing its utility in supramolecular chemistry .
Biological Activity
2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carbonitrile is a nitrogen-containing heterocyclic compound characterized by a fused indazole structure. Its molecular formula is and it features a tetrahydroindazole core with a carbonitrile functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research.
The presence of the carbonitrile group enhances the compound's reactivity, allowing for nucleophilic addition reactions and electrophilic substitution reactions typical of indazoles. The hydrolysis of the carbonitrile group can yield carboxylic acids under acidic or basic conditions, contributing to its diverse chemical behavior.
Biological Activity Overview
Research indicates that derivatives of tetrahydroindazoles exhibit significant biological activities, including antioxidant properties and potential anticancer activity. Specifically, studies have shown moderate activity against free radicals using assays like DPPH and ABTS, indicating that these compounds can modulate oxidative stress pathways.
Anticancer Activity
A notable aspect of 2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carbonitrile is its potential anticancer properties. The compound has been evaluated for its ability to inhibit various cancer cell lines. For instance, derivatives similar to this compound have shown promising results in inhibiting cell proliferation in cancer models .
The biological mechanisms underlying the activity of 2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carbonitrile often involve:
- Modulation of Enzyme Activity : Interaction studies indicate that this compound may bind to enzymes involved in cancer pathways.
- Oxidative Stress Reduction : Its antioxidant properties help mitigate oxidative stress in cells, which is a significant factor in cancer progression.
Case Studies and Experimental Data
- In Vitro Studies : In vitro assays have demonstrated that 2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carbonitrile exhibits moderate cytotoxicity against various cancer cell lines. Specific IC50 values have been reported for different derivatives:
- Animal Models : In vivo studies have utilized carrageenan-induced edema models to assess anti-inflammatory properties. Compounds related to 2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carbonitrile showed promising anti-inflammatory effects with ED50 values as low as 3.5 mg/kg .
Comparative Analysis with Similar Compounds
The following table compares 2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carbonitrile with structurally similar compounds regarding their biological activities:
| Compound Name | Structural Features | Notable Biological Activity |
|---|---|---|
| 3-Methyl-4,5,6,7-tetrahydroindazole | Similar tetrahydroindazole core | Strong antioxidant properties |
| 1H-Indazole | Stable form without tetrahydrogenation | Building block in drug design |
| 4-Methylindazole | Contains an indazole structure | Known for antibacterial activity |
| 2-Methylindole | Indole structure with methyl substitution | Exhibits different biological activities |
The unique combination of the tetrahydroindazole structure with a carbonitrile group enhances the reactivity and potential biological activity of 2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carbonitrile compared to its analogs.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carbonitrile, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis typically involves cyclocondensation of hydrazine derivatives with cyclic ketones, followed by nitrile introduction. For example, refluxing a hydrazine precursor with sodium acetate in acetic acid (3–5 h) under controlled temperature can yield the indazole core . Optimization involves adjusting stoichiometry, solvent polarity (e.g., acetic acid vs. DMF), and catalyst choice (e.g., imidazole for enhanced yields) . Monitoring via TLC or HPLC ensures reaction completion.
Q. How can crystallographic data (e.g., X-ray diffraction) resolve structural ambiguities in this compound and its derivatives?
- Methodological Answer : Single-crystal X-ray diffraction provides precise bond lengths, angles, and torsion angles, critical for confirming regiochemistry. For example, triclinic crystal systems (space group P1) with unit cell parameters (e.g., a = 8.3383 Å, b = 8.6885 Å) have been used to validate fused-ring geometries in analogous tetrahydroindazoles . Data refinement with software like SHELXL resolves disorder in flexible moieties (e.g., methyl or nitrile groups).
Q. What spectroscopic techniques are most effective for characterizing this compound’s purity and functional groups?
- Methodological Answer :
- NMR : H and C NMR identify methyl groups (δ ~1.5–2.5 ppm) and nitrile environments (δ ~110–120 ppm in C).
- IR : A sharp peak near 2240 cm confirms the C≡N stretch .
- Mass Spectrometry : High-resolution ESI-MS distinguishes isotopic patterns for molecular ion validation (e.g., m/z = 175.0975 for CHN).
Advanced Research Questions
Q. How can computational methods (e.g., DFT, reaction path searches) predict and optimize synthetic pathways for novel derivatives?
- Methodological Answer : Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) model transition states and activation energies for key steps like cyclization . Reaction path search algorithms (e.g., GRRM) explore intermediates, while machine learning prioritizes experimental conditions (e.g., solvent, catalyst) from historical data . For example, ICReDD’s workflow integrates computational predictions with high-throughput screening to reduce trial-and-error .
Q. How should researchers address contradictions in reported biological activity data for indazole derivatives?
- Methodological Answer : Contradictions often arise from assay variability (e.g., cell lines, concentration ranges). Mitigation strategies include:
- Standardized Protocols : Replicate assays using WHO-recommended cell lines (e.g., HEK293 for kinase inhibition).
- Meta-Analysis : Cross-reference data from PubChem, ChEMBL, and peer-reviewed studies to identify trends .
- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., methyl vs. trifluoromethyl) to isolate pharmacophores .
Q. What reactor designs and process controls enhance scalability for indazole-based intermediates?
- Methodological Answer : Continuous-flow reactors improve heat/mass transfer for exothermic steps (e.g., nitrile formation). Membrane separation technologies (e.g., nanofiltration) purify intermediates while minimizing solvent waste . Real-time PAT (Process Analytical Technology) tools, such as inline FTIR, monitor reaction progress and adjust parameters (e.g., pH, temperature) dynamically .
Q. How can modifying the tetrahydroindazole scaffold (e.g., substituent position, ring saturation) modulate biological activity?
- Methodological Answer :
- Positional Effects : A methyl group at the 2-position (vs. 5-position) enhances metabolic stability by sterically shielding the nitrile group .
- Ring Saturation : Fully saturated 4,5,6,7-tetrahydro rings improve solubility (logP reduction) but may reduce binding affinity due to conformational rigidity .
- Electron-Withdrawing Groups : Nitriles at the 3-position increase electrophilicity, favoring covalent interactions with cysteine residues in target proteins .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
